Undecyl Propylcarbamate (CAS 92411-94-4): Structural Profiling, Synthesis, and Analytical Methodologies
Undecyl Propylcarbamate (CAS 92411-94-4): Structural Profiling, Synthesis, and Analytical Methodologies
Executive Summary
As a Senior Application Scientist specializing in lipid chemistry and drug delivery systems, I frequently encounter the need for specialized amphiphilic building blocks that balance lipophilicity with metabolic stability. Undecyl propylcarbamate —systematically known as carbamic acid, propyl-, undecyl ester—is a highly specific structural intermediate. Registered under CAS No. 92411-94-4 1[1], this compound features a unique structural dichotomy: a highly hydrophobic 11-carbon aliphatic chain linked to a short propyl group via a carbamate linkage. This technical guide explores the causality behind its structural properties, details a self-validating synthetic protocol, and establishes rigorous analytical standards for its verification.
Physicochemical Profiling & Structural Causality
Before synthesizing or formulating with a novel lipidic compound, we must establish its baseline physicochemical profile. The chemical formula for undecyl propylcarbamate is established as C15H31NO2 2[2], yielding a specific molecular weight that dictates its behavior in solution.
Table 1: Physicochemical Properties of Undecyl Propylcarbamate
| Property | Value | Causality / Significance in Formulation |
| Chemical Formula | C15H31NO2 | Determines the fundamental atomic composition and steric bulk[1]. |
| Molecular Weight | 257.41 g/mol | Optimal low-molecular-weight amphiphile for rapid membrane insertion without disrupting lipid packing. |
| CAS Number | 92411-94-4 | Unique identifier for regulatory compliance and precursor sourcing[2]. |
| H-Bond Donors | 1 (-NH-) | Facilitates intermolecular hydrogen bonding with aqueous interfaces or target proteins. |
| H-Bond Acceptors | 2 (-C=O, -O-) | Enables interaction with protic solvents or adjacent lipid headgroups. |
The Causality of the Molecular Architecture
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The Carbamate Core: Why utilize a carbamate linkage instead of a standard ester or amide? In physiological environments, standard esters are rapidly cleaved by ubiquitous esterases. Conversely, amides can be overly stable or prone to specific peptidase degradation. The carbamate (-O-CO-NH-) bond provides a "Goldilocks" zone of metabolic stability—it is significantly more resistant to hydrolytic enzymes than esters, yet remains biodegradable over extended periods.
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The Undecyl Chain: The choice of an 11-carbon (undecyl) chain is highly deliberate. Chains longer than C14 (e.g., palmitic or stearic derivatives) tend to crystallize at physiological temperatures, leading to rigid, brittle lipid bilayers. Chains shorter than C8 lack sufficient hydrophobicity to anchor securely into a lipid membrane. The C11 chain maintains a fluid, amorphous state at 37°C, ensuring membrane flexibility while providing a robust hydrophobic anchor.
Figure 1: Structure-property relationships governing Undecyl propylcarbamate utility.
Synthetic Methodology: A Self-Validating Protocol
To ensure high purity (>95%) and structural fidelity, the synthesis of undecyl propylcarbamate relies on the nucleophilic addition of 1-undecanol to propyl isocyanate. This protocol is designed as a self-validating system, incorporating internal checks to prevent byproduct formation.
Step-by-Step Catalytic Isocyanate Coupling
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Preparation of the Anhydrous Environment:
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Action: Flame-dry a 250 mL round-bottom flask under a continuous argon atmosphere.
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Causality: Isocyanates are exceptionally sensitive to moisture. Even trace water will react with propyl isocyanate to form a carbamic acid intermediate, which rapidly decarboxylates to form propylamine. This amine will subsequently react with another isocyanate molecule to yield an unwanted symmetric urea byproduct (1,3-dipropylurea).
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Reagent Loading:
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Action: Dissolve 10.0 mmol (1.72 g) of 1-undecanol in 50 mL of anhydrous toluene. Slowly add 11.0 mmol (0.94 g) of propyl isocyanate via a gas-tight syringe.
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Causality: A slight 10% molar excess of the isocyanate ensures the complete consumption of the alcohol. This simplifies downstream purification, as unreacted isocyanate can be easily quenched and removed as a volatile component.
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Catalysis:
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Action: Introduce 0.1 mol% (approx. 10 µL) of Dibutyltin dilaurate (DBTDL).
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Causality: DBTDL acts as a potent Lewis acid, coordinating with the oxygen of the isocyanate. This increases the electrophilicity of the isocyanate carbon, dramatically accelerating the nucleophilic attack by the alcohol oxygen and preventing side reactions like allophanate formation.
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Reaction and Quenching (Self-Validation Check):
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Action: Stir the mixture at 60°C for 4 hours. Monitor the disappearance of the alcohol via TLC (Hexane:Ethyl Acetate 8:2, visualizing with phosphomolybdic acid stain). Once complete, quench the reaction with 5 mL of anhydrous methanol.
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Causality: Methanol immediately reacts with any residual propyl isocyanate to form methyl propylcarbamate, a highly volatile byproduct that is easily removed under reduced pressure, validating that no reactive electrophiles remain.
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Purification:
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Action: Concentrate the mixture in vacuo and purify via silica gel flash chromatography.
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Causality: Ensures the complete removal of the DBTDL catalyst and trace urea/methyl carbamate byproducts.
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Figure 2: Step-by-step synthetic workflow for Undecyl propylcarbamate via isocyanate coupling.
Analytical Validation Protocol
A robust scientific workflow requires rigorous analytical confirmation of the synthesized structure and its exact 257.41 g/mol molecular weight.
Liquid Chromatography-Mass Spectrometry (LC-MS)
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Method: Electrospray Ionization (ESI) in positive ion mode.
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Expected Results: The theoretical exact mass of C15H31NO2 is 257.2355 Da. The mass spectrum will exhibit a prominent protonated molecular ion [M+H]+ at m/z 258.2 and a sodium adduct [M+Na]+ at m/z 280.2 .
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Causality: Soft ionization techniques like ESI prevent the fragmentation of the relatively labile carbamate bond, allowing for direct confirmation of the intact molecular weight without generating confusing fragment patterns.
Proton Nuclear Magnetic Resonance (1H-NMR, 400 MHz, CDCl3)
To validate the structural connectivity, 1H-NMR must be employed. The expected chemical shifts are:
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δ 4.50 ppm (broad s, 1H): The carbamate N-H proton. Its broadness is due to quadrupolar relaxation from the nitrogen atom and intermolecular hydrogen bonding.
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δ 4.02 ppm (t, 2H): The -CH2- protons of the undecyl chain directly adjacent to the ester oxygen (-CH2-O-CO-). The strong electronegativity of the oxygen deshields these protons, shifting them significantly downfield.
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δ 3.15 ppm (q, 2H): The -CH2- protons of the propyl group adjacent to the nitrogen (-NH-CH2-).
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δ 1.60 - 1.25 ppm (m, 20H): The massive methylene envelope representing the bulk of the undecyl and propyl aliphatic chains.
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δ 0.95 - 0.85 ppm (m, 6H): The two terminal methyl groups (-CH3) of both the undecyl and propyl chains, appearing as overlapping triplets.
References
- Title: Buy 3-Iodomethyl-4-iodobutyric acid (EVT-8747671) - EvitaChem (Inventory Data for Undecyl propylcarbamate CAS 92411-94-4)
- Source: uscks.
